molecular formula C17H21N3S B255165 4-Isopropylbenzaldehyde 4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylhydrazone

4-Isopropylbenzaldehyde 4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylhydrazone

Cat. No. B255165
M. Wt: 299.4 g/mol
InChI Key: MEAIEOUZDJMJRU-WQRHYEAKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isopropylbenzaldehyde 4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylhydrazone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as LASSBio-1524 and has been synthesized using various methods.

Scientific Research Applications

4-Isopropylbenzaldehyde 4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylhydrazone has shown potential applications in various fields of scientific research. One of the significant applications of this compound is its use as an anti-inflammatory agent. Studies have shown that this compound can effectively reduce inflammation in animal models. Additionally, this compound has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism of Action

The mechanism of action of 4-Isopropylbenzaldehyde 4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylhydrazone involves the inhibition of the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. This compound also reduces the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that plays a crucial role in the inflammatory response. Additionally, this compound has also been shown to inhibit the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
Studies have shown that 4-Isopropylbenzaldehyde 4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylhydrazone has various biochemical and physiological effects. This compound has been reported to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are markers of oxidative stress. Additionally, this compound has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 4-Isopropylbenzaldehyde 4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylhydrazone in lab experiments is its low toxicity. Studies have shown that this compound has a high safety profile and does not cause any significant adverse effects. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound is its poor solubility in water, which can make it challenging to use in certain experiments.

Future Directions

There is still much to learn about 4-Isopropylbenzaldehyde 4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylhydrazone. Future research should focus on investigating the potential use of this compound in treating other neurodegenerative diseases such as Huntington's disease and multiple sclerosis. Additionally, studies should also investigate the potential use of this compound in treating inflammatory bowel disease and other autoimmune disorders. Finally, future research should also focus on improving the solubility of this compound to make it more versatile in lab experiments.
Conclusion:
In conclusion, 4-Isopropylbenzaldehyde 4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylhydrazone is a chemical compound that has shown significant potential in various fields of scientific research. This compound has been synthesized using different methods and has been investigated for its anti-inflammatory and neuroprotective properties. The mechanism of action of this compound involves the inhibition of pro-inflammatory cytokines and the reduction of oxidative stress. Studies have shown that this compound has a high safety profile and is relatively easy to synthesize. However, its poor solubility in water can make it challenging to use in certain experiments. Future research should focus on investigating the potential use of this compound in treating other neurodegenerative diseases and improving its solubility to make it more versatile in lab experiments.

Synthesis Methods

The synthesis of 4-Isopropylbenzaldehyde 4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylhydrazone has been reported using different methods. One of the most common methods involves the reaction of 4-isopropylbenzaldehyde with 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine in the presence of a suitable catalyst. This reaction results in the formation of 4-Isopropylbenzaldehyde 4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylhydrazone as a yellow solid.

properties

Product Name

4-Isopropylbenzaldehyde 4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylhydrazone

Molecular Formula

C17H21N3S

Molecular Weight

299.4 g/mol

IUPAC Name

N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

InChI

InChI=1S/C17H21N3S/c1-12(2)14-9-7-13(8-10-14)11-18-20-17-19-15-5-3-4-6-16(15)21-17/h7-12H,3-6H2,1-2H3,(H,19,20)/b18-11-

InChI Key

MEAIEOUZDJMJRU-WQRHYEAKSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=N\NC2=NC3=C(S2)CCCC3

SMILES

CC(C)C1=CC=C(C=C1)C=NNC2=NC3=C(S2)CCCC3

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NNC2=NC3=C(S2)CCCC3

Origin of Product

United States

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